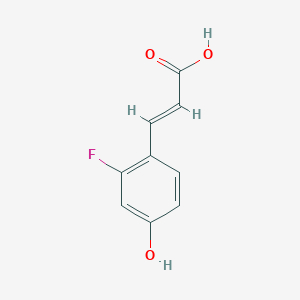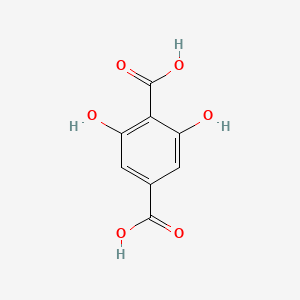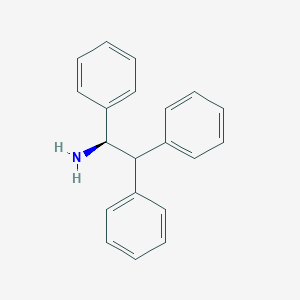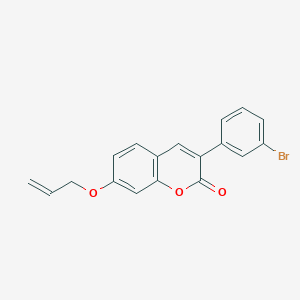
7-Allyloxy-3(3'-bromophenyl)coumarin
描述
7-Allyloxy-3(3’-bromophenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 7-Allyloxy-3(3’-bromophenyl)coumarin includes a coumarin core with an allyloxy group at the 7-position and a bromophenyl group at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyloxy-3(3’-bromophenyl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylacetic acid and 2,4-dihydroxybenzaldehyde.
Formation of Coumarin Core: The coumarin core is formed through a condensation reaction between 3-bromophenylacetic acid and 2,4-dihydroxybenzaldehyde in the presence of a base such as triethylamine and a dehydrating agent like acetic anhydride.
Industrial Production Methods
Industrial production methods for 7-Allyloxy-3(3’-bromophenyl)coumarin may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Allyloxy-3(3’-bromophenyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position of the phenyl ring can be substituted with other groups through reactions such as Suzuki cross-coupling, Miyaura borylation, and Buchwald-Hartwig amination.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Miyaura Borylation: Palladium catalysts, bis(pinacolato)diboron, and bases.
Buchwald-Hartwig Amination: Palladium catalysts, amines, and bases.
Major Products
The major products formed from these reactions depend on the specific substituents introduced at the 3-position of the phenyl ring. For example, Suzuki cross-coupling can introduce various aryl groups, while Buchwald-Hartwig amination can introduce different amine groups.
科学研究应用
7-Allyloxy-3(3’-bromophenyl)coumarin has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, anticancer, and antimicrobial agent
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving coumarins.
Industrial Applications: The compound is utilized in the development of dyes and as a building block for more complex organic molecules.
作用机制
The mechanism of action of 7-Allyloxy-3(3’-bromophenyl)coumarin involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrases, which play a role in various physiological processes . The compound’s unique structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-Phenylcoumarins: These compounds have a phenyl group at the 3-position of the coumarin core and are known for their diverse biological activities.
7-Hydroxycoumarins: These compounds have a hydroxy group at the 7-position and are widely studied for their antioxidant and anti-inflammatory properties.
Uniqueness
7-Allyloxy-3(3’-bromophenyl)coumarin is unique due to the presence of both an allyloxy group at the 7-position and a bromophenyl group at the 3-position. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other coumarin derivatives.
属性
IUPAC Name |
3-(3-bromophenyl)-7-prop-2-enoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c1-2-8-21-15-7-6-13-10-16(18(20)22-17(13)11-15)12-4-3-5-14(19)9-12/h2-7,9-11H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYMYNTXZBOIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


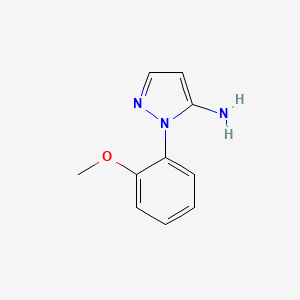
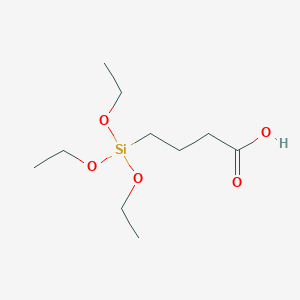
![6-Iodo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3042983.png)
![Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate](/img/structure/B3042984.png)

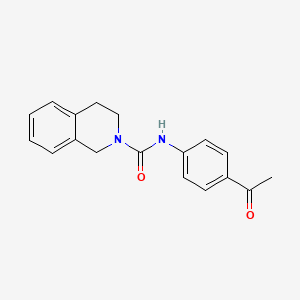
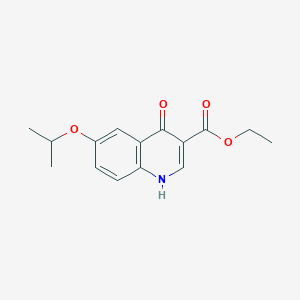
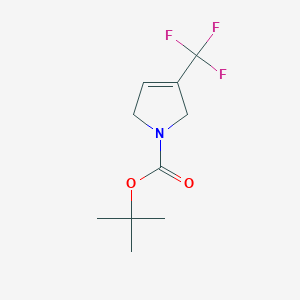
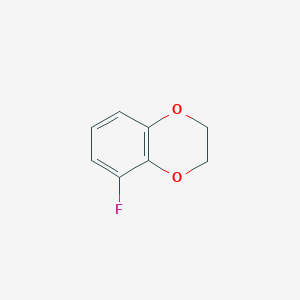
![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)
